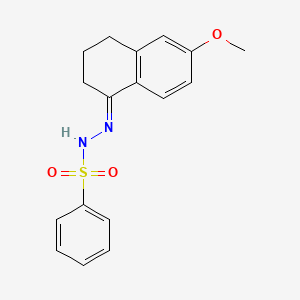

(E)-N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide

Description

(E)-N’-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide is a chemical compound known for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a naphthalene ring system substituted with a methoxy group and a benzenesulfonohydrazide moiety, making it an interesting subject for scientific research.

Properties

IUPAC Name |

N-[(E)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-22-14-10-11-16-13(12-14)6-5-9-17(16)18-19-23(20,21)15-7-3-2-4-8-15/h2-4,7-8,10-12,19H,5-6,9H2,1H3/b18-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCGJFNMAHUWNL-ISLYRVAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NNS(=O)(=O)C3=CC=CC=C3)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)/C(=N/NS(=O)(=O)C3=CC=CC=C3)/CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505050 | |

| Record name | N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66227-85-8 | |

| Record name | N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide typically involves the condensation of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one with benzenesulfonohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The hydrazone moiety can be reduced to form hydrazines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydrazines and reduced aromatic compounds.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

(E)-N’-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Mechanism of Action

The mechanism of action of (E)-N’-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and block its activity.

Comparison with Similar Compounds

Similar Compounds

6-Methoxy-3,4-dihydronaphthalen-1(2H)-one: A precursor in the synthesis of the target compound.

Benzenesulfonohydrazide: Another precursor used in the synthesis.

Chalcone-like derivatives: Compounds with similar structural motifs and biological activities.

Uniqueness

(E)-N’-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide stands out due to its combined structural features, which confer unique chemical reactivity and biological activity.

Biological Activity

(E)-N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula of (E)-N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide is with a molecular weight of 342.40 g/mol. The compound features a naphthalene derivative with a methoxy group and a benzenesulfonohydrazide moiety, which may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈N₂O₃S |

| Molecular Weight | 342.40 g/mol |

| CAS Number | 66227-85-8 |

| Hazard Classification | Irritant |

Biological Activity Overview

Research indicates that (E)-N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide exhibits several biological activities:

- Antioxidant Activity : Studies suggest that the compound possesses significant antioxidant properties, which may help mitigate oxidative stress in cells.

- Antimicrobial Properties : Preliminary investigations indicate effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Potential : There is emerging evidence of its ability to inhibit cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of the methoxy group enhances the electron-donating capacity, allowing the compound to neutralize free radicals effectively.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism, contributing to its anticancer effects.

- Membrane Disruption : The hydrophobic nature of the naphthalene structure may facilitate interactions with microbial membranes, leading to cell lysis.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various naphthalene derivatives, including (E)-N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide. Results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls, highlighting its potential as an antioxidant agent.

Case Study 2: Antimicrobial Efficacy

In vitro tests conducted against Escherichia coli and Staphylococcus aureus showed that this compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential application in treating bacterial infections.

Case Study 3: Anticancer Activity

Research involving human breast cancer cell lines demonstrated that treatment with (E)-N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated that the compound induces apoptosis through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.